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Compound of Interest

Compound Name: Aplyronine C

Cat. No.: B1239267

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total
synthesis of Aplyronine C, a potent marine macrolide with significant cytotoxic and actin-
binding properties. The methodology detailed herein is primarily based on the highly
stereocontrolled and convergent approach developed by Paterson and coworkers. This
synthesis is notable for its strategic use of aldol reactions to establish stereochemistry and a
key late-stage fragment coupling.

Retrosynthetic Analysis and Strategy

The total synthesis of Aplyronine C is approached through a convergent strategy, dissecting
the molecule into two key fragments of comparable complexity: the C1-C27 macrocyclic
aldehyde and the C28-C34 side-chain methyl ketone. This approach allows for the parallel
synthesis of these fragments, enhancing overall efficiency. The crucial carbon-carbon bond
formation to unite these fragments is achieved via a boron-mediated aldol reaction.
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Caption: Retrosynthetic approach to Aplyronine C.
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Synthesis of the C28-C34 Methyl Ketone Fragment

The synthesis of the side-chain fragment is a linear sequence designed to install the requisite
stereocenters with high control.

€28-C34 Fragment Synthesis
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Caption: Workflow for C28-C34 fragment synthesis.

Quantitative Data for C28-C34 Fragment Synthesis
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Diastereomeri

Step Reaction Reagents Yield (%) .
c Ratio (dr)
Ketone 8,
Sn(Il)-mediated Acetaldehyde,
1 97 151
Aldol Reaction Sn(OTf)z, N-

ethylpiperidine

Evans-
Aldol adduct 9,
2 Tishchenko - )
. Samarium lodide
Reduction
Silyl TESCI,
3 Protection/Depro  Imidazole; HF- - -
tection Pyridine
Diol 11, Oxalyl
Double Swern _
4 o chloride, DMSO, - ]
Oxidation
EtsN

Keto-aldehyde,
5 Wittig Reaction Phosphonium 75 (2 steps) 8:1Z/IE
salt 12, LIHMDS

(2)-
6 Isomerization vinylformamide - -
13, I2

Note: Yields and dr are based on reported values and may vary based on experimental
conditions.

Experimental Protocols for C28-C34 Fragment
Synthesis

Protocol 2.1: Sn(Il)-mediated Aldol Reaction

» To a solution of the (R)-Roche ester-derived ketone 8 in an appropriate solvent, add N-
ethylpiperidine.
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e Cool the mixture to -78 °C.

e Add a solution of tin(ll) triflate in the same solvent.

o Add acetaldehyde dropwise and stir the reaction mixture at -78 °C for the specified time.

e Quench the reaction with a saturated aqueous solution of ammonium chloride.

o Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure.

o Purify the residue by flash column chromatography to afford the syn aldol adduct 9.

Protocol 2.2: Evans-Tishchenko Reduction

» Dissolve the B-hydroxy ketone 9 and a suitable aldehyde (e.g., propionaldehyde, used in
excess) in anhydrous THF under an inert atmosphere.

e Cool the solution to -10 °C.

» Add a freshly prepared solution of samarium iodide (Smlz) in THF dropwise.

» Allow the reaction to warm to room temperature and stir for 2 hours.

e Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

o Extract the mixture with ether.

» Dry the combined organic layers over anhydrous sodium sulfate and concentrate.

o Purify by silica gel chromatography to yield the 1,3-anti diol monoester 10.

Protocol 2.4: Double Swern Oxidation

» To a solution of oxalyl chloride in dichloromethane at -78 °C, add DMSO dropwise.

« After stirring for 30 minutes, add a solution of diol 11 in dichloromethane.
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e Stir for 1 hour at -78 °C.

e Add triethylamine and stir for an additional 10 minutes at -78 °C before allowing the reaction
to warm to room temperature.

¢ Quench the reaction with water and extract with dichloromethane.

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate to give the crude keto-aldehyde.

Protocol 2.5: Wittig Reaction for N-methyl-N-vinylformamide Synthesis

e To a suspension of the phosphonium salt 12 in THF at -78 °C, add LIHMDS.

« Stir the resulting ylide solution for 30 minutes.

e Add a solution of the crude keto-aldehyde from the previous step.

» Allow the reaction to warm to room temperature and stir until completion.

e Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

e Dry, concentrate, and purify by chromatography to obtain the (Z)-vinylformamide 13.

Synthesis of the C1-C27 Macrocyclic Aldehyde
Fragment

The synthesis of this larger fragment involves the elaboration of a previously synthesized
macrocyclic intermediate.

C1-C27 Fragment Synthesis
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Caption: Workflow for C1-C27 fragment synthesis.

Experimental Protocols for C1-C27 Fragment Synthesis

Protocol 3.1: Global Deprotection and TES Protection
o Treat the macrocyclic intermediate 4 with aqueous HF in a suitable solvent system.
o After completion, quench the reaction and work up to isolate the resulting tetraol.

» Protect the tetraol by treating it with triethylsilyl chloride (TESCI) and imidazole in DMF to
yield the tetra-TES protected macrocycle.

Protocol 3.2: Selective Deprotection and Oxidation

o Selectively deprotect the C27 primary alcohol of the tetra-TES protected macrocycle using
mild acidic conditions (e.g., THF/H20/AcOH).

» Monitor the reaction carefully to ensure selectivity.
e Upon completion, isolate the primary alcohol.

o Oxidize the primary alcohol to the corresponding aldehyde 7 using a mild oxidizing agent
such as Dess-Matrtin periodinane or a Swern oxidation.

Fragment Coupling and Completion of the Synthesis

The final stages of the synthesis involve the crucial coupling of the two fragments, followed by
a series of transformations to install the remaining functionalities and complete the synthesis of
Aplyronine C.[1]

Endgame Synthesis
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Caption: Final steps in the total synthesis of Aplyronine C.

o for the End hesi

Diastereomeri

Step Reaction Reagents Yield (%) .
c Ratio (dr)
) Aldehyde 7,
Boron-mediated
1 ) Ketone 6, c- 61 -
Aldol Coupling
Hex2BCl, EtsN
_ Burgess reagent;
2 Deoxygenation - -
Stryker's reagent
C29 Ketone Ketone 18,
3 _ 90 10:1
Reduction Zn(BHa4)2
Alcohol 21, (S)-
N,N-
Keck _ _
4 o dimethylalanine, - -
Esterification
DCC, DMAP,
CSA
Global o
5 ) HFepyridine - -
Deprotection

Note: The overall yield for the synthesis was reported as 3.6% over 28 steps (longest linear
sequence).[1]

Experimental Protocols for the Endgame Synthesis

Protocol 4.1: Boron-mediated Aldol Coupling

e To a solution of the C28—C34 methyl ketone 6 in an anhydrous solvent (e.g., diethyl ether) at
-10 °C, add triethylamine followed by dicyclohexylboron chloride.

e Stir the mixture to allow for enolization.

» In a separate flask, dissolve the C1-C27 aldehyde 7 in the same solvent and cool to -78 °C.
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Slowly add the pre-formed boron enolate solution to the aldehyde solution via cannula.

Stir the reaction at -78 °C for the specified duration.

Quench the reaction with a pH 7 buffer and perform a mild, non-oxidative workup.

Purify the crude product by flash chromatography to obtain the 3-hydroxy ketone 17.[1]
Protocol 4.2: Deoxygenation at C27

o Dehydration: Treat the -hydroxy ketone 17 with the Burgess reagent in a suitable solvent to
effect dehydration to the corresponding enone.

¢ 1,4-Reduction: Reduce the resulting enone in a conjugate sense using Stryker's reagent to
yield ketone 18.

Protocol 4.3: Stereoselective Ketone Reduction

Dissolve ketone 18 in diethyl ether and cool to 0 °C.

Add a solution of zinc borohydride (Zn(BHa4)z2) and stir until the reaction is complete.

Quench carefully with a saturated aqueous solution of Rochelle's salt.

Extract with an organic solvent, dry, and concentrate.

Purify by chromatography to afford the desired C29 alcohol 21 with high diastereoselectivity.
[1]

Protocol 4.4: Keck Esterification

e To a solution of alcohol 21, (S)-N,N-dimethylalanine, and a catalytic amount of 4-
(dimethylamino)pyridine (DMAP) and camphorsulfonic acid (CSA) in an anhydrous solvent,
add dicyclohexylcarbodiimide (DCC).

« Stir the reaction at room temperature until completion.

o Filter off the dicyclohexylurea byproduct and concentrate the filtrate.
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 Purify the residue to obtain the esterified product.

Protocol 4.5: Global Deprotection

» Dissolve the fully protected precursor in pyridine in a plastic vial.

o Carefully add hydrogen fluoride-pyridine complex (HFepy) at O °C.

» Allow the reaction to stir at room temperature until all silyl protecting groups are removed.

¢ Quench the reaction by carefully adding it to a saturated aqueous solution of sodium
bicarbonate.

o Extract the product with an appropriate organic solvent.

e Dry, concentrate, and purify by chromatography to yield Aplyronine C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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